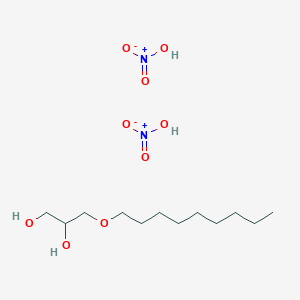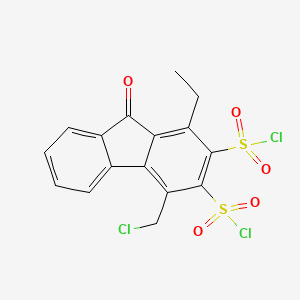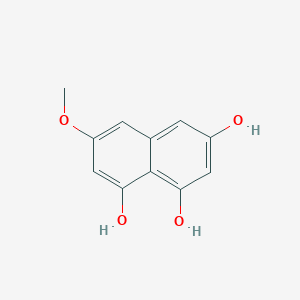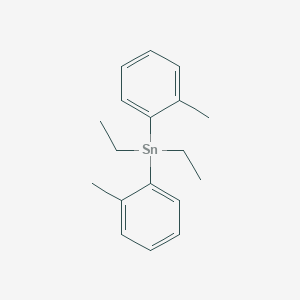![molecular formula C9H12N2O2S2 B14506152 Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate CAS No. 64679-76-1](/img/structure/B14506152.png)
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant biological activities. This compound features a pyrimidine ring substituted with methylsulfanyl groups, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate typically involves the reaction of 2-chloropyrimidine derivatives with sulfur-containing reagents. One common method is the alkylation of 2-thioxopyrimidines with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfur atom attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-acetate: Similar structure but with a chlorine atom at the 4-position.
2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Contains a pyrimidine ring with different substituents.
Uniqueness
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylsulfanyl and ethyl ester groups allows for versatile chemical modifications and potential biological activities .
Properties
CAS No. |
64679-76-1 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
ethyl 2-(2-methylsulfanylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-13-8(12)6-15-7-4-5-10-9(11-7)14-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
XSQUKAPROAJEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)
![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)


![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
